![molecular formula C18H14O3 B2694800 3-[(Naphthalen-2-yloxy)methyl]benzoic acid CAS No. 438464-01-8](/img/structure/B2694800.png)

3-[(Naphthalen-2-yloxy)methyl]benzoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

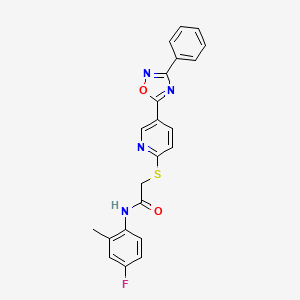

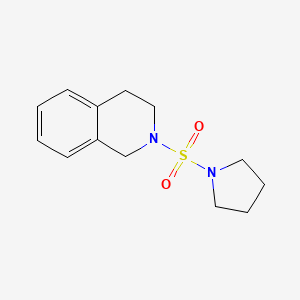

“3-[(Naphthalen-2-yloxy)methyl]benzoic acid” is a chemical compound with the CAS Number: 438464-01-8 . It has a molecular weight of 278.31 and its molecular formula is C18H14O3 . It is a powder in its physical form .

Molecular Structure Analysis

The molecular structure of “this compound” is characterized by an average mass of 278.302 Da and a monoisotopic mass of 278.094299 Da .

Chemical Reactions Analysis

While specific chemical reactions involving “this compound” are not available, it’s known that similar compounds participate in various chemical reactions .

Physical and Chemical Properties Analysis

“this compound” is a powder in its physical form . It has a molecular weight of 278.31 and its molecular formula is C18H14O3 .

Aplicaciones Científicas De Investigación

Biosynthesis of Natural Products

Naphthalene and benzoic acid derivatives play a crucial role in the biosynthesis of a wide range of natural products. One example is the precursor role of 3-amino-5-hydroxy benzoic acid (3,5-AHBA) in synthesizing naphthalenic and benzenic ansamycins, saliniketals, and mitomycins. This process is critical for understanding the chemical and biochemical pathways leading to the formation of these complex molecules (Kang, Shen, & Bai, 2012).

Photophysical and Luminescent Properties

The photophysical properties of naphthalen-1-yl-benzoic acid derivatives, such as their luminescence and charge-transfer processes, have been extensively studied. These studies provide insights into the mechanisms of energy transfer in luminescent lanthanide complexes, which are of significant interest for developing new materials for optical and electronic applications (Kim, Baek, & Kim, 2006).

Fluorescence Recognition

Naphthalene and benzoic acid derivatives have been utilized in the development of chemosensors for the selective detection of metal ions, such as aluminum (Al^3+). These sensors are based on the fluorescent turn-on response upon binding with specific ions, demonstrating potential applications in environmental monitoring and biomedical diagnostics (Ding et al., 2013).

Anticancer and Biological Evaluation

Derivatives of naphthalene and benzoic acid have been synthesized and evaluated for their anticancer properties. Studies have shown that certain compounds exhibit significant activity against cancer cell lines, highlighting their potential as therapeutic agents (Salahuddin et al., 2014).

Environmental and Analytical Applications

The degradation of naphthalene by sulfate-reducing bacteria has been studied to understand the anaerobic biodegradation pathways of aromatic hydrocarbons. This research is crucial for bioremediation strategies and understanding the environmental fate of pollutants (Meckenstock et al., 2000).

Safety and Hazards

While specific safety and hazard information for “3-[(Naphthalen-2-yloxy)methyl]benzoic acid” is not available, general safety measures for handling similar compounds include wearing personal protective equipment, ensuring adequate ventilation, avoiding ingestion and inhalation, and keeping containers tightly closed in a dry, cool, and well-ventilated place .

Propiedades

IUPAC Name |

3-(naphthalen-2-yloxymethyl)benzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14O3/c19-18(20)16-7-3-4-13(10-16)12-21-17-9-8-14-5-1-2-6-15(14)11-17/h1-11H,12H2,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVUARZXMXUBPBN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)OCC3=CC(=CC=C3)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(4-bromo-1H-pyrazol-1-yl)methyl]-N-phenylazetidine-1-carboxamide](/img/structure/B2694720.png)

![2-((6,8-dimethyl-2-(4-nitrophenyl)-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2694722.png)

![2-(ethylsulfanyl)-N-(2-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}phenyl)benzamide](/img/structure/B2694727.png)

![Tert-butyl 2-[[[(E)-4-(dimethylamino)but-2-enoyl]amino]methyl]-5,5-dimethylmorpholine-4-carboxylate](/img/structure/B2694728.png)

![8-methoxy-3-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one](/img/structure/B2694729.png)

![3-(4-fluorobenzyl)-8-(2-oxo-2H-chromene-3-carbonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2694733.png)

![6-benzyl-2-((3-bromobenzyl)thio)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one](/img/structure/B2694735.png)